4-t-Butyl-N-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-t-Butyl-N-ethylbenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a tert-butyl group and an ethyl group attached to the nitrogen atom of the benzamide structure
Vorbereitungsmethoden
The synthesis of 4-t-Butyl-N-ethylbenzamide can be achieved through several routes. One common method involves the reaction of 4-tert-butylbenzoic acid with ethylamine in the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, yielding the desired benzamide .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For instance, the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) has been reported to produce N-tert-butyl amides in excellent yields .
Analyse Chemischer Reaktionen
4-t-Butyl-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide to amines or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like nitric acid (HNO3) for nitration .
Wissenschaftliche Forschungsanwendungen
4-t-Butyl-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-t-Butyl-N-ethylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can enhance the compound’s stability and binding affinity to its target, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
4-t-Butyl-N-ethylbenzamide can be compared with other N-tert-butyl amides, such as:
N-tert-butylbenzamide: Lacks the ethyl group, which may affect its reactivity and binding properties.
N-tert-butyl-4-methylbenzamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.
N-tert-butyl-4-chlorobenzamide: The presence of a chlorine atom can significantly alter the compound’s chemical behavior and applications.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Eigenschaften
Molekularformel |
C13H19NO |
---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
4-tert-butyl-N-ethylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-5-14-12(15)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
VAACBVOESAXQBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.